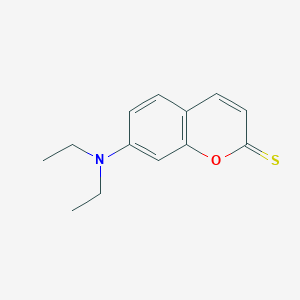
2,3-Dimethoxyacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The presence of methoxy groups at the 2 and 3 positions of the acridine ring can influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as 2,3-dimethoxyaniline.
Cyclization: The aromatic precursors undergo cyclization reactions to form the acridine core. This can be achieved through methods like the Bucherer-Bergs reaction.
Oxidation: The resulting intermediate is then oxidized to form the acridinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization and oxidation reactions, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acridinone structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential as an anticancer or antimalarial agent.
Industry: Utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxyacridin-9(10H)-one involves its interaction with molecular targets such as DNA or enzymes. The methoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of DNA replication or enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
9-Aminoacridine: Used as an antiseptic and studied for its anticancer properties.
2-Methoxyacridin-9(10H)-one: A related compound with a single methoxy group.
Uniqueness
2,3-Dimethoxyacridin-9(10H)-one is unique due to the presence of two methoxy groups, which can significantly alter its chemical and biological properties compared to other acridine derivatives.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2,3-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-18-13-7-10-12(8-14(13)19-2)16-11-6-4-3-5-9(11)15(10)17/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
ABWAWRPQZPZRTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


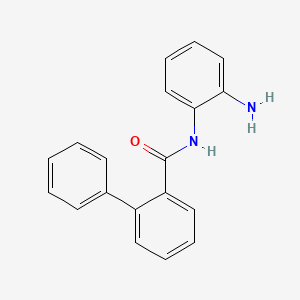
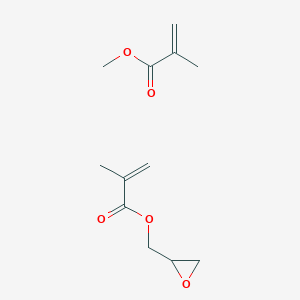
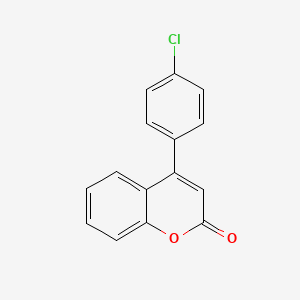


![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
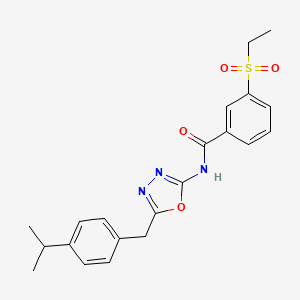
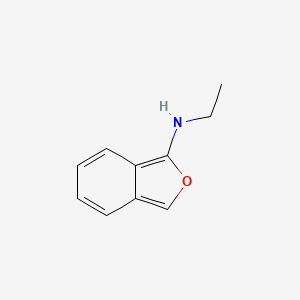
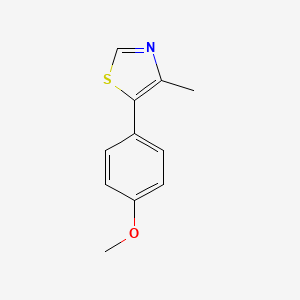
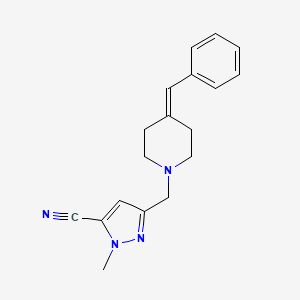
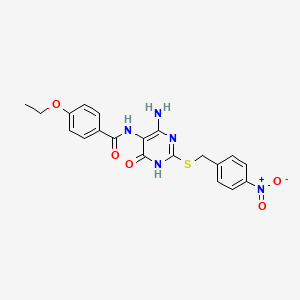
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
